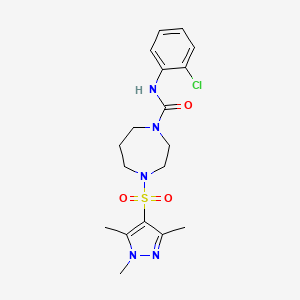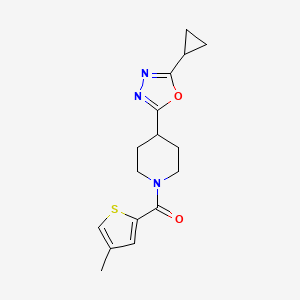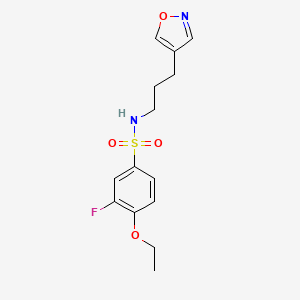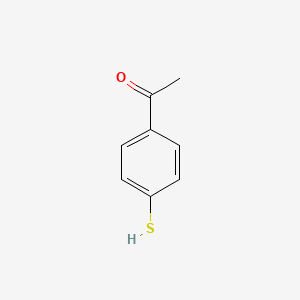![molecular formula C14H14O3S B3011205 Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate CAS No. 343375-77-9](/img/structure/B3011205.png)
Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate, also known as MMB-CHMINACA, is a synthetic cannabinoid that belongs to the indole family. It was first identified in Japan in 2014 and has since been linked to several cases of drug abuse and overdose. The chemical structure of MMB-CHMINACA is similar to that of other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been banned in many countries due to their harmful effects.
科学的研究の応用
Asymmetric Synthesis
Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate is involved in asymmetric synthesis processes. For instance, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to chiral compounds, utilizes phase-transfer catalysts. This method is noted for its mild reaction conditions and moderate enantioselectivity, beneficial for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
NMR and IR Studies
Research on methyl (substituted 2-thiophenecarboxylate)s, including this compound, focuses on 1H NMR spectra and IR carbonyl stretching frequencies. This study reveals insights into the chemical shifts of ring protons and the effects of conformation of the carbonyl group, steric hindrance, and intramolecular hydrogen bonding (Satonaka, 1983).
Insecticidal Activity
The compound has applications in studying the stereochemical basis of insecticidal activity. Specific structural modifications of related compounds have been shown to significantly alter their insecticidal effectiveness against various pests (Hasan et al., 1996).
Pyrolysis Studies
Studies on the pyrolysis of methylbenzyl radicals, closely related to this compound, provide insights into the thermal decomposition of these compounds. This research is crucial for understanding their behavior under high-temperature conditions (Fernandes et al., 2002).
Organic Synthesis
The compound is used in the synthesis of various organic molecules. It plays a role in the creation of novel heterocyclic systems and in the synthesis of benzothiopyran compounds, demonstrating its versatility in organic chemistry (Yagodkina-Yakovenko et al., 2018).
特性
IUPAC Name |
methyl 3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-10-3-5-11(6-4-10)9-17-12-7-8-18-13(12)14(15)16-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCZDOVUDWGMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)


![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)
![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)
![4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-(cyanomethyl)-4-oxobutanamide](/img/structure/B3011137.png)
![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)

![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3011145.png)